Cas no 905449-92-5 (2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate)

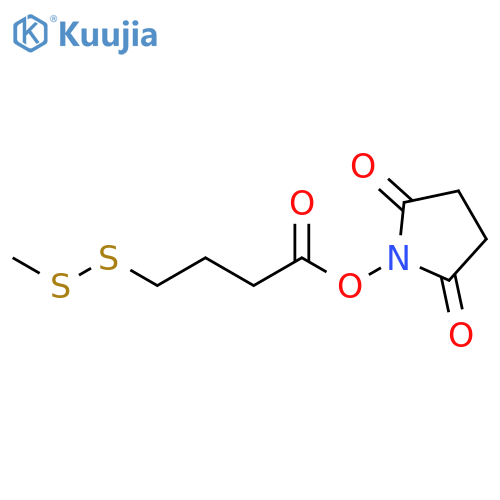

905449-92-5 structure

商品名:2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate

CAS番号:905449-92-5

MF:C9H13NO4S2

メガワット:263.333820104599

CID:4664615

2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 4-(methyldithio)-, 2,5-dioxo-1-pyrrolidinyl ester

- 2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate

-

- インチ: 1S/C9H13NO4S2/c1-15-16-6-2-3-9(13)14-10-7(11)4-5-8(10)12/h2-6H2,1H3

- InChIKey: QWROLKILTGGHBI-UHFFFAOYSA-N

- ほほえんだ: C(ON1C(=O)CCC1=O)(=O)CCCSSC

2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01FG31-50mg |

2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate |

905449-92-5 | tech grade | 50mg |

$229.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382396-50mg |

2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate |

905449-92-5 | 98% | 50mg |

¥2709.00 | 2024-04-26 | |

| 1PlusChem | 1P01FG31-100mg |

2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate |

905449-92-5 | tech grade | 100mg |

$396.00 | 2024-04-20 | |

| A2B Chem LLC | AX99501-50mg |

2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate |

905449-92-5 | tech grade | 50mg |

$242.00 | 2024-05-20 | |

| A2B Chem LLC | AX99501-100mg |

2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate |

905449-92-5 | tech grade | 100mg |

$418.00 | 2024-05-20 |

2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

905449-92-5 (2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量